Cyclotetrasilane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry, a field that emerged in 1863, studies compounds containing carbon-silicon bonds. sbfchem.com These compounds are typically colorless, flammable, hydrophobic, and stable in air. wikipedia.org Cyclotetrasilanes are a specific subset of this broad field, offering a unique cyclic structure that contrasts with the more common linear or branched organosilanes. The silicon-carbon bond is longer and weaker than a carbon-carbon bond and is polarized towards carbon, making the silicon atom susceptible to nucleophilic attack. wikipedia.org The synthesis of cyclotetrasilanes often involves the reaction of chlorosilanes with organometallic reagents or the catalytic dehydrogenative coupling of silanes. ontosight.ai
Significance of Cyclotetrasilane Architectures in Contemporary Research
The rigid and well-defined three-dimensional structure of cyclotetrasilanes makes them highly significant in modern research. This architecture allows for the precise spatial arrangement of functional groups, leading to unique properties and applications. For instance, they serve as precursors for silicon-based materials like silicon carbide (SiC) and silicon nitride (Si3N4), which are valued for their high thermal stability, hardness, and corrosion resistance. ontosight.ai They are also explored in the development of new catalysts and as monomers or cross-linking agents for creating novel silicon-containing polymers. ontosight.ai
Scope and Research Imperatives
The research landscape for cyclotetrasilanes is rapidly expanding. Current imperatives include the development of more efficient and selective synthetic methods to access a wider variety of substituted cyclotetrasilanes. A key area of focus is the exploration of their photophysical properties, with studies investigating their use in fluorescent materials and sensors. researchgate.netacs.orgnih.gov For example, cyclotetrasiloxanes with pyrenyl groups have been shown to exhibit interesting fluorescence characteristics, including monomer and excimer emission, which can be influenced by the solvent and the substituents on the silicon atoms. researchgate.netacs.orgnih.gov Future research will likely focus on harnessing these properties for applications in optoelectronics and biomedical imaging. ontosight.ai Another promising direction is the synthesis of bio-based Janus ring siloxanes, which incorporate terpenes and terpenoids, opening up possibilities for new functional hybrid materials with enhanced thermal stability. mdpi.com
Structure
2D Structure
Properties
Molecular Formula |
Si4 |
|---|---|
Molecular Weight |
112.34 g/mol |
InChI |
InChI=1S/Si4/c1-2-4-3-1 |
InChI Key |
KFNBGPSNLHLEPE-UHFFFAOYSA-N |
Canonical SMILES |
[Si]1=[Si][Si][Si]1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclotetrasilanes
Hydrolytic Approaches to Cyclotetrasilane Scaffolds
Hydrolysis of organosilane precursors is a fundamental and widely employed method for constructing the cyclotetrasiloxane framework, which consists of alternating silicon and oxygen atoms in a ring. The choice of starting material and reaction conditions significantly influences the yield and purity of the desired cyclic product.
Hydrolysis of Dichlorosilanes
The hydrolysis of diorganodichlorosilanes is a classic route to cyclosiloxanes. This reaction proceeds through the formation of silanediol (B1258837) intermediates, which then undergo condensation to form both cyclic and linear polysiloxanes. wikipedia.org The controlled addition of the dichlorosilane (B8785471) to the hydrolysis medium is crucial for maximizing the yield of the cyclic tetramer over linear polymers. google.com
For instance, octamethylcyclotetrasiloxane (B44751) is commercially produced from the hydrolysis of dimethyldichlorosilane. atamanchemicals.comspecialchem.com The initial hydrolysis yields a mixture of cyclic dimethylsiloxanes and linear polydimethylsiloxane, from which the desired cyclotetrasiloxane is isolated by distillation. atamanchemicals.comspecialchem.com Similarly, the hydrolysis of diphenyldichlorosilane is a known method for producing octaphenylcyclotetrasiloxane. This can be performed as a one-step, base-catalyzed process in an aprotic organic solvent, where the limited solubility of the product drives the reaction towards its formation. Another approach involves a two-step process: an initial alcoholysis of the diphenyldichlorosilane to form a diphenyldialkoxysilane, followed by hydrolysis.
A specific example is the synthesis of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) from the corresponding dichlorosilane. The reaction conditions, particularly the sequence of addition, play a critical role in favoring the formation of the cyclic product. google.com
Table 1: Hydrolysis of Dichlorosilanes for Cyclotetrasiloxane Synthesis
| Starting Material | Product | Key Reaction Details | Reference(s) |
|---|---|---|---|
| Dimethyldichlorosilane | Octamethylcyclotetrasiloxane | Hydrolysis produces a mixture of cyclic and linear siloxanes; product is isolated via distillation. | atamanchemicals.com, specialchem.com |
| Diphenyldichlorosilane | Octaphenylcyclotetrasiloxane | One-step base-catalyzed hydrolysis in an aprotic solvent. | |
| Alkylalkenyldichlorosilane | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | Dichlorosilane is added to the hydrolysis medium to favor cyclization. | google.com |
Hydrolysis of Dialkoxysilanes
The hydrolysis of dialkoxysilanes offers an alternative route that is often characterized by milder conditions and higher selectivity. This method is central to the industrial synthesis of polysiloxanes. rsc.org A key strategy involves conducting the base-catalyzed hydrolysis in a solvent system where the dialkoxysilane starting material is soluble, but the resulting cyclotetrasiloxane product is not. google.comgoogleapis.comgoogle.com This causes the product to precipitate out of the solution, shifting the equilibrium and leading to high yields. google.comgoogleapis.comgoogle.com
For example, diphenyldimethoxysilane can be hydrolyzed in acetone (B3395972) with a base catalyst. The resulting octaphenylcyclotetrasiloxane, being sparingly soluble in the acetone-methanol mixture, precipitates, achieving yields greater than 90%. google.comgoogleapis.com The hydrolysis of diphenyldialkoxysilanes can also be carried out in the presence of water, a water-immiscible organic solvent, and a catalytic amount of an alkali metal hydroxide (B78521) at elevated temperatures (40–80 °C).
A selective method for synthesizing p-tolyl-substituted cyclotetrasiloxanes involves the hydrolytic condensation of di(ethoxy)silanes catalyzed by tetramethylammonium (B1211777) hydroxide ([Me4N]⁺OH⁻) under mild conditions. researchgate.net
Table 2: Hydrolysis of Dialkoxysilanes for Cyclotetrasiloxane Synthesis
| Starting Material | Product | Catalyst/Solvent System | Key Features | Reference(s) |
|---|---|---|---|---|
| Diphenyldimethoxysilane | Octaphenylcyclotetrasiloxane | Base catalyst in acetone | Product precipitates, driving reaction to completion; >90% yield. | google.com, googleapis.com |
| Diphenyldialkoxysilane | Octaphenylcyclotetrasiloxane | Alkali metal hydroxide / Water-immiscible organic solvent | Reaction at 40–80 °C. | |
| p-Tolyl-containing di(ethoxy)silanes | p-Tolyl-substituted cyclotetrasiloxanes | [Me4N]⁺OH⁻ / Acetone and ethanol | Mild and simple reaction conditions. | researchgate.net |
"Non-Aqueous" Hydrolysis Techniques
"Non-aqueous" hydrolysis provides an alternative pathway to cyclosiloxanes by using oxygen-donor compounds in place of water. This technique can offer different selectivities compared to traditional hydrolysis. For instance, the reaction of dichlorosilanes with oxygen donors like dimethyl sulfoxide (B87167) (DMSO), iodosobenzene, or pyridine (B92270) N-oxide can produce a mixture of cyclic siloxanes, including cyclotetrasiloxanes (referred to as D4). open.ac.uk
The reaction between a dichlorosilane and DMSO is thought to proceed through the formation of various cyclic intermediates. open.ac.uk While this method has been explored more for other ring sizes, the principle of using controlled oxygen donors represents a viable, non-traditional route to the cyclotetrasiloxane core. open.ac.uk Another advanced, non-hydrolytic method for forming Si-O-Si bonds is the Piers-Rubinsztajn reaction, which can be applied to the modification of various organosilicon compounds. researchgate.netnih.gov
Targeted Functionalization and Derivatization Strategies
Once the this compound scaffold is formed, its periphery can be chemically modified to introduce specific functionalities. These derivatization strategies are crucial for tuning the properties of the molecule for specific applications.
Heck-Coupling Reactions for Peripheral Modification
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for modifying the periphery of cyclotetrasiloxane rings. organic-chemistry.orgwikipedia.org This reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.org
This methodology has been successfully applied to the functionalization of pre-formed cyclotetrasiloxanes. Research has shown that all-cis-cyclotetrasiloxanes can be effectively derivatized using Heck coupling reactions. nih.gov Haloaryl-substituted cyclotetrasiloxanes, such as those bearing chlorophenyl or bromophenyl groups, serve as excellent starting materials for these coupling studies, allowing for the introduction of a wide range of organic groups onto the cyclosiloxane framework. acs.org
Selective Monofunctionalization through Triflation
Achieving selective functionalization, where only one position on the this compound ring is modified, is a significant synthetic challenge. Triflation has emerged as a key strategy for this purpose. The reaction involves the selective cleavage of a phenyl or other aryl group from a perarylated this compound using trifluoromethanesulfonic acid (TfOH), also known as triflic acid. researchgate.netdatapdf.com
This dearylation reaction generates a highly reactive silyl (B83357) triflate (–OTf) group at one silicon atom on the ring. researchgate.net For the first time, the selective monofunctionalization of a perarylated this compound was achieved through the triflation of (p-TolSiPh)₄. researchgate.netdatapdf.com The reaction of octaphenylthis compound (B91708) with controlled amounts of triflic acid can lead to the formation of monofunctionalized (Si₄Ph₇OTf) as well as di-, tri-, and tetra-substituted products. datapdf.com
This monofunctional silyl triflate is a versatile intermediate that can be readily converted to other functional groups. For example, reaction with lithium or potassium halides can introduce fluorine, chlorine, bromine, or iodine atoms onto the this compound ring with high purity and in excellent yields (90-95%). datapdf.com
Table 3: Selective Monofunctionalization of Perarylated Cyclotetrasilanes via Triflation
| Starting Material | Reagent | Product | Significance | Reference(s) |
|---|---|---|---|---|
| (p-TolylSiPh)₄ | Trifluoromethanesulfonic acid (TfOH) | Si₄Ph₄-p-Tol₃OTf | First selective monofunctionalization of a perarylated this compound. | researchgate.net, datapdf.com |
| Octaphenylthis compound (Si₄Ph₈) | Trifluoromethanesulfonic acid (TfOH) | Si₄Ph₈-n(OTf)n (n=1-4) | Controlled introduction of one to four triflate groups. | datapdf.com |
| Si₄Ph₄-p-Tol₃Br | Sodium borohydride | Si₄Ph₄-p-Tol₃H | Further derivatization of the monofunctionalized product. | datapdf.com |
Alkylation with Organometallic Reagents
The formation of silicon-carbon bonds to create alkyl-substituted cyclotetrasilanes is frequently accomplished through the use of organometallic reagents. researchgate.net These reagents, characterized by a carbon-metal bond, function as potent nucleophiles, capable of attacking electrophilic silicon centers in this compound precursors. mt.com Commonly employed classes of reagents include organolithium compounds and Grignard reagents (organomagnesium halides). libretexts.orgbeilstein-journals.org
The general approach involves the reaction of a halogenated this compound with an organometallic reagent, such as an alkyllithium or a Grignard reagent. libretexts.org The carbon atom bonded to the metal is highly nucleophilic and displaces the halide on the silicon atom, resulting in the formation of a new Si-C bond. msu.edu The choice of reagent can influence reactivity; organolithium reagents are generally more nucleophilic than their Grignard counterparts. saskoer.ca
The reaction protocol is critical for achieving the desired substitution pattern. Key strategies include:
Normal Addition: The silane (B1218182) precursor is added to the organometallic reagent, which is preferable when full substitution of available sites is desired. gelest.com
Reverse Addition: The organometallic reagent is added to the silane. This method is favored for achieving partial substitution. gelest.com
These reactions are typically conducted in anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which are essential for stabilizing the organometallic reagent, particularly Grignard reagents. libretexts.orgebsco.com Precise temperature control is often necessary, with many reactions run at low temperatures (e.g., 0°C to -78°C) to manage the high reactivity and prevent side reactions. mt.com
| Reagent Class | General Formula | Key Characteristics | Typical Solvents |
|---|---|---|---|
| Organolithium Reagents | R-Li | Highly nucleophilic and basic; reactivity can be tuned by the R group (e.g., n-BuLi, s-BuLi, t-BuLi). mt.com | Pentane, Hexane, Diethyl Ether. libretexts.org |
| Grignard Reagents | R-MgX (X = Cl, Br, I) | Strong nucleophiles and bases; require ether solvents for stabilization. sigmaaldrich.com | Diethyl Ether (Et₂O), Tetrahydrofuran (THF). ebsco.com |
Hydrosilylation Reactions for Epoxy Resin Modification
Hydrosilylation is a significant reaction for modifying polymers like epoxy resins, imparting properties associated with silicones such as improved thermal stability and flexibility. This process involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. In the context of epoxy modification, a this compound bearing Si-H groups, such as 1,3,5,7-tetramethylcyclotetrasiloxane (D4H), is reacted with an epoxy resin containing vinyl or other unsaturated groups. researchgate.netresearchgate.net
A common example is the reaction between D4H and 4-vinyl-1-cyclohexene 1,2-epoxide (VCHO). researchgate.net This reaction yields an epoxy-modified cyclotetrasiloxane, combining the structural features of both molecules. The reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst.
Research has focused on optimizing reaction conditions to maximize yield and control the structure of the final product. Key parameters investigated include:
Catalyst Dosage: Catalyst concentration is a critical factor. For the D4H and VCHO reaction, a catalyst dosage of 8 ppm at 90°C for 4 hours resulted in a product with an epoxy value of 0.521. researchgate.net
Reaction Temperature and Time: The temperature and duration of the reaction are adjusted to ensure complete conversion while minimizing side reactions. researchgate.net
Feeding Ratios and Methods: The stoichiometry of the reactants and the method of their introduction (e.g., dropwise addition) can influence the final product's structure and properties. researchgate.netresearchgate.net
The resulting epoxy-modified silicones can be cured using standard agents like methylhexahydrophthalic anhydride (B1165640) to form materials with high light transmittance, strong bonding, and enhanced thermal and UV resistance, making them suitable for applications such as LED packaging materials. researchgate.net
| This compound Reactant | Epoxy Reactant | Catalyst | Optimal Conditions | Resulting Product |
|---|---|---|---|---|
| 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) | 4-vinyl-1-cyclohexene 1,2-epoxide (VCHO) | Platinum-based catalyst | 90°C, 4 hours, 8 ppm catalyst. researchgate.net | Tetramethylcyclotetrasiloxane modified with cyclohexane (B81311) epoxide (D4H–VCHO). researchgate.net |
Synthesis of Polyaromatic-Substituted Cyclotetrasilanes
The incorporation of polycyclic aromatic hydrocarbon (PAH) substituents onto a this compound core can impart unique photophysical properties and enhance thermal stability. The synthesis of these materials often involves the reaction of a halogenated this compound with a lithiated or Grignard-derivatized polyaromatic compound. This approach is analogous to the alkylation methods described previously.
Alternatively, synthetic strategies can involve the condensation of organosilane monomers already bearing the polyaromatic substituent. For instance, acid-catalyzed polycondensation of aryltrialkoxysilanes, such as 1-naphthyltrimethoxysilane (B100062) or 9-phenanthrenyltrimethoxysilane, can produce polysilsesquioxanes. uni-saarland.de While this leads to polymeric structures rather than discrete cyclotetrasilanes, the underlying principles of forming Si-O-Si linkages from monomers bearing bulky aromatic groups are relevant. Steric hindrance from the bulky aromatic groups significantly influences the degree and nature of the condensation. uni-saarland.de
A more direct route to a this compound would involve a reductive coupling reaction of a dichlorosilane substituted with a polyaromatic group (e.g., Ar(R)SiCl₂), using an alkali metal. The synthesis of phenylated cyclosilanes has been a subject of study, providing a basis for extension to larger polyaromatic systems. pageplace.de The challenge often lies in managing the poor solubility of many PAHs, which can complicate synthetic procedures. rsc.org
Control over Stereochemistry in this compound Synthesis
Achieving control over the spatial arrangement of substituents on the this compound ring is a sophisticated synthetic challenge. The synthesis of specific diastereomers (cis/trans isomers) is crucial for tailoring the material's properties. Stereocontrolled synthesis often relies on carefully chosen precursors and reaction pathways that favor the formation of one isomer over others. osti.govrsc.org
One approach involves the use of precursors with defined stereochemistry that can be transferred to the final this compound product. For example, the synthesis of all-cis-tetrasiloxycyclotetrasiloxanes (Janus ring siloxanes) has been achieved starting from all-cis-cyclotetrasiloxanetetraol. researchgate.net This demonstrates that a precursor ring with a fixed stereochemistry can be used to generate more complex, stereochemically defined structures.
Diastereoselective reactions, where one diastereomer is preferentially formed, are another key strategy. researchgate.netbeilstein-journals.org This can be achieved by using chiral auxiliaries or by creating reaction conditions that favor a specific transition state. For instance, in related chemistries, diastereoselective cyclization reactions are used to produce highly substituted cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Similar principles can be applied to this compound synthesis, where the choice of reactants and the reaction mechanism can guide the stereochemical outcome. The development of such methods is essential for creating well-defined this compound structures for advanced applications.
Reactivity Profiles and Transformational Chemistry of Cyclotetrasilanes
Ring-Opening Polymerization (ROP) Mechanisms
Ring-opening polymerization (ROP) of cyclotetrasilanes presents a versatile method for the synthesis of linear polysilylenes, which are polymers with a backbone consisting entirely of silicon atoms. dtic.mil This approach offers access to polysilylene homo- and copolymers that are not readily prepared by other synthetic routes. dtic.mil
Thermodynamics and Kinetics of ROP
The driving force for the ring-opening polymerization of cyclotetrasilanes is the relief of ring strain. dtic.mil Similar to other polymerization processes, ROP is characterized by a significant decrease in entropy as monomer units lose translational freedom upon incorporation into the polymer chain. dtic.mil This unfavorable entropy change must be overcome by a sufficiently exothermic enthalpy of polymerization, which is directly related to the strain energy of the cyclic monomer. dtic.mil
For strained four-membered cyclotetrasilane rings, the equilibrium concentration of the monomer is typically very low (<< 0.1 mol/L), meaning that the polymerization proceeds nearly to completion. dtic.mil However, in some instances, strained rings can rearrange to form strainless macrocycles instead of linear polymers, a process that can occur through "end-biting" or "back-biting" mechanisms and is highly dependent on the polymerization conditions. dtic.mil
The enthalpy of polymerization for certain cyclotetrasilanes has been determined experimentally. For example, Me₄Ph₄Si₄ undergoes spontaneous polymerization upon heating to 150 °C. dtic.mil Differential scanning calorimetry (DSC) has been used to measure the enthalpy of this process, revealing a large exotherm with an onset temperature of 145 °C and an enthalpy of polymerization (ΔHₚ) of -56 kJ/mol. dtic.mil
Chemo-, Regio-, and Stereoselectivity in ROP
The ring-opening polymerization of substituted cyclotetrasilanes introduces complexities related to selectivity, which are crucial for controlling the microstructure of the resulting polysilylene.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound ROP, this can involve the selective cleavage of certain Si-Si bonds within the ring, especially in monomers bearing different substituents.
Regioselectivity concerns the direction of bond cleavage in unsymmetrically substituted cyclotetrasilanes. For instance, the polymerization of tri-, penta-, and hexamethyl-substituted derivatives of MeₙPh₈₋ₙSi₄ has been shown to proceed with a degree of regioselectivity. dtic.mil
Stereoselectivity in ROP of cyclotetrasilanes offers a powerful tool for controlling the tacticity of the resulting polymer. The polymerization of the all-trans isomer of Me₄Ph₄Si₄, for example, has been studied in detail. dtic.mil Depending on the reaction mechanism, different microstructures can be obtained. dtic.mil It has been demonstrated that the polymerization can proceed with two inversions of configuration at both the attacked silicon atom and the newly formed reactive center, leading to a polymer with 75% heterotactic triads and 25% isotactic triads. dtic.mil The microstructure of polymers obtained from mixtures of stereoisomers can be predicted as an additive function of the individual components. dtic.mil
Initiator Systems in ROP (Lewis Acids, Bases, Transition Metal Catalysts)
A variety of initiator systems have been explored for the ring-opening polymerization of cyclotetrasilanes, each with its own advantages and limitations in terms of control over the polymerization process.
Anionic Initiators: Classic anionic initiators, such as organolithium compounds, have been used to initiate the ROP of cyclotetrasilanes. acs.org However, these systems can sometimes lead to a lack of control, resulting in broader molecular weight distributions. dtic.mil The presence of different active species like free ions and ion pairs can contribute to this behavior. dtic.mil The choice of counterion is also important; lithium-based initiators are often preferred due to their lower catalytic activity in siloxane redistribution reactions compared to other alkali metals. mdpi.comnih.gov
Transition Metal Catalysts: To achieve better control over the polymerization, more selective initiator systems based on transition metals have been developed. dtic.mil Silyl (B83357) cuprates, with the general formula (R₃Si)ₙCu(CN)Liₙ, have proven to be particularly effective in controlling molecular weight and achieving narrow molecular weight distributions. dtic.mil Other transition metals like palladium and platinum have also been investigated as catalysts for the ROP of cyclotetrasilanes, offering improved control over the polymer microstructure compared to systems with lithium counterions. capes.gov.br Palladium-mediated ring-opening reactions of strained cyclotetrasilanes have been reported. flogen.org
Other Initiator Systems: Recent research has also explored the use of N-heterocyclic carbenes (NHCs) and strong organic bases like guanidines as catalysts for the ROP of related cyclic siloxanes, which could potentially be applied to cyclotetrasilanes. mdpi.comnih.govencyclopedia.pub These organocatalytic systems can operate under mild conditions and offer good control over the polymerization. mdpi.comnih.govencyclopedia.pub
Formation of Linear Polysilylenes
The primary outcome of the successful ring-opening polymerization of cyclotetrasilanes is the formation of linear polysilylenes. dtic.mil These polymers are of significant interest due to their unique electronic and photophysical properties, which arise from the delocalization of σ-electrons along the silicon backbone.
Anionic ROP of strained cyclotetrasilanes has been shown to be a "living" polymerization process in some cases, which allows for the synthesis of polymers with narrow molecular weight distributions (Mw/Mn < 1.3) and well-defined end-group structures. acs.org A key advantage of this method is the ability to prepare block copolymers that are not accessible through other synthetic routes. acs.org For example, block copolymers of polysilylenes with organic polymers like polystyrene (PS) and polyisoprene (PI) have been synthesized by the sequential addition of a this compound monomer to a living polystyryl or polyisoprenyl lithium chain. dtic.mil
Coordination Chemistry of Functionalized Cyclotetrasilanes
Functionalized cyclotetrasilanes can also serve as ligands in coordination chemistry, where the silicon ring acts as a scaffold for coordinating to metal centers.
Ligand Design and Metal Ion Complexation
The design of this compound-based ligands involves the introduction of functional groups onto the silicon ring that can coordinate to metal ions. An elegant method for creating planar tetrapalladium clusters involves the insertion of palladium atoms into the Si-Si bonds of octa(isopropyl)this compound. mdpi.com This demonstrates the ability of the this compound ring itself to directly participate in complexation.
Furthermore, functionalized silyl ligands derived from the ring-opening of cyclotetrasilanes can be used to form complexes with metal ions. For instance, the ring-opening of a this compound with potassium tert-butoxide (t-BuOK) can generate a silanide (B1217022), which can then be used in reactions with metal halides. acs.org Although in one reported case, the reaction of such a silanide with ytterbium iodide (YbI₂) resulted in a back-reaction to the this compound, it highlights the potential for using these systems in lanthanide chemistry. acs.org The design of these ligands often aims to create a specific coordination environment around the metal center, potentially influencing its catalytic activity or other properties. acs.org
Formation of Coordination Polymers and Frameworks
The unique structural and electronic properties of cyclotetrasilanes allow them to serve as building blocks in supramolecular chemistry, leading to the formation of novel coordination polymers and frameworks. These materials integrate the distinct characteristics of the cyclosilane ring with the structural versatility of metal-organic assemblies.
A notable example involves the use of cyclotetrasilanes in constructing palladium-based coordination polymers. Research has demonstrated that a hexanuclear palladium cluster, supported by two silylene units derived from a this compound, can be linked by linear ditopic isocyanide molecules. researchgate.net This process yields a coordination polymer that preserves the core Pd₆(SiPh₂)₂Cl₂ framework. researchgate.net The resulting polymer exhibits significant catalytic activity, functioning as an efficient heterogeneous catalyst for the hydrogenation of various alkenes in both common organic solvents and protic media like water. researchgate.net The stability of this coordination polymer allows for its recovery and reuse in catalytic cycles. researchgate.net
The general principle involves the this compound acting as a multidentate ligand or a precursor to ligands that coordinate with metal centers. The self-assembly process, guided by the coordination bonds between the silicon-based ligands and metal ions, can lead to extended one-, two-, or three-dimensional networks. mdpi.commdpi.comrsc.org The topology and dimensionality of these frameworks are influenced by the coordination geometry of the metal ion and the connectivity of the cyclosilane-derived ligand. mdpi.com
Table 1: Example of this compound-Based Coordination Polymer Synthesis
| Component | Role | Resulting Structure | Application |
| This compound | Precursor to silylene-supporting ligand | Pd₆ Cluster supported by silylene units | - |
| Palladium Complex | Metal Node | Core Pd₆(SiPh₂)₂Cl₂ framework | - |
| Ditopic Isocyanide | Organic Linker | 1D Coordination Polymer | Heterogeneous Hydrogenation Catalyst researchgate.net |
Si-Si Bond Reactivity
The reactivity of cyclotetrasilanes is dominated by the nature of the silicon-silicon (Si-Si) bonds within the strained four-membered ring. These bonds are susceptible to cleavage by a variety of reagents, which is a cornerstone of their transformational chemistry.
Cleavage Reactions with Electrophilic Reagents (e.g., Triflic Acid)
The Si-Si bonds in cyclopolysilanes are known to undergo cleavage when treated with electrophilic reagents such as halogens. oup.com However, a more controlled and synthetically valuable reaction involves the selective cleavage of silicon-substituent bonds using strong protic acids, most notably trifluoromethanesulfonic acid (triflic acid). researchgate.net
In the case of perphenylated cyclotetrasilanes, such as octaphenylthis compound (B91708), triflic acid facilitates the selective cleavage of silicon-phenyl (Si-Ph) bonds rather than the Si-Si bonds of the ring backbone. capes.gov.brcapes.gov.br This reaction proceeds in a stepwise manner, allowing for the controlled removal of a specific number of phenyl groups from the this compound ring. capes.gov.brlookchem.com For instance, reacting octaphenylthis compound with four equivalents of triflic acid leads to the substitution of four phenyl groups. lookchem.com This selective dephenylation is a critical step in the synthesis of tailored cyclotetrasilanes with mixed substituents, which are often precursors to polymerizable monomers. capes.gov.brdtic.mil
Formation of Silyltriflate Intermediates
The electrophilic cleavage of Si-Ph bonds by triflic acid results in the formation of highly reactive silyltriflate intermediates. researchgate.netresearchgate.net The triflate (OTf) group, being an excellent leaving group, makes these silicon centers highly electrophilic. When octaphenylthis compound is treated with triflic acid, cyclotetrasilanes bearing one or more silyltriflate substituents are produced. capes.gov.brcapes.gov.br
These silyltriflate-substituted cyclosilanes are valuable synthetic intermediates. researchgate.netacs.org Their high reactivity allows for subsequent nucleophilic substitution reactions where the triflate group is displaced. researchgate.net A common application is the reaction of the triflate intermediates with organometallic reagents, such as methylmagnesium bromide or other Grignard reagents. capes.gov.brlookchem.comdtic.mil This two-step process—electrophilic cleavage followed by nucleophilic substitution—provides a versatile route to synthesize cyclotetrasilanes with a precise number of different substituents, such as the 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylthis compound. capes.gov.brlookchem.com
Table 2: Synthesis of Substituted Cyclotetrasilanes via Silyltriflate Intermediates
| Starting Material | Reagent 1 (Electrophile) | Intermediate | Reagent 2 (Nucleophile) | Final Product |
| Octaphenylthis compound | Triflic Acid (CF₃SO₃H) capes.gov.br | Phenylcyclotetrasilanyl Triflate capes.gov.br | Methylmagnesium Bromide (CH₃MgBr) capes.gov.br | Methyl/Phenyl-substituted this compound capes.gov.br |
| Diphenylsilane | Triflic Acid (CF₃SO₃H) researchgate.net | Silyl Triflate ((CF₃SO₃)₂SiH₂) researchgate.net | Tris(trimethylsilyl)silyl-lithium researchgate.net | Bis(hypersilyl) derivative researchgate.net |
Ring Cleavage Phenomena
The inherent ring strain in cyclotetrasilanes makes them prone to ring-opening reactions under various conditions. This ring cleavage is a defining characteristic of their reactivity.
Electrophilic reagents can induce ring cleavage. While controlled reactions with triflic acid can selectively cleave exocyclic Si-C bonds, more aggressive conditions or different electrophiles can lead to the cleavage of the endocyclic Si-Si bonds, resulting in linear oligosilane chains. oup.comdtic.mil
A significant manifestation of ring cleavage is the ring-opening polymerization (ROP) of strained cyclotetrasilanes. dtic.mildntb.gov.ua Cyclotetrasilanes that have been specifically synthesized to balance ring strain with reduced steric hindrance—such as methyl- and phenyl-substituted derivatives—can act as monomers. dtic.mil This polymerization can be initiated by anionic species, including butyllithium (B86547) and silylpotassium initiators, to produce high molecular weight polysilylenes. capes.gov.brdtic.mil
Furthermore, ring cleavage can also be initiated by nucleophiles. Silyl anions, generated from the cleavage of Si-Si bonds in other silanes by reagents like methyllithium (B1224462) or potassium tert-butoxide, can attack the Si-Si bonds in a this compound, leading to its opening. lookchem.comacs.org This nucleophilic cleavage is a fundamental process in the synthesis of various acyclic and cyclic polysilanes. acs.orgresearchgate.net
Theoretical and Computational Investigations of Cyclotetrasilanes
Quantum Mechanical and Classical Simulations
The theoretical study of cyclotetrasilanes relies heavily on quantum mechanical (QM) methods to accurately describe the electronic structure and bonding within the silicon framework. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as Density Functional Theory (DFT), are commonly employed. researchgate.netresearchgate.net For instance, early studies optimized the ground-state geometry of cyclotetrasilane at the single-determinant Hartree-Fock level, often using pseudopotentials to represent the core electrons of silicon, which makes calculations more efficient. researchgate.net More advanced calculations incorporate electron correlation to provide more accurate energy and property predictions.
Classical simulations, primarily molecular dynamics (MD), are less common for studying the fundamental properties of the parent this compound due to the challenges in developing accurate force fields for strained silicon systems. compchems.comnih.govresearchgate.net A force field is a set of parameters and functions that define the potential energy of a system, and its accuracy is crucial for reliable simulations. compchems.comresearchgate.net The development of specific parameters for the unique bonding environment in small cyclosilanes is a significant challenge, leading researchers to often rely on QM methods or develop new machine learning force fields for specific applications. rsc.org
Geometry Optimization and Conformational Analysis
A central theme in the computational investigation of this compound is its conformational landscape. Unlike the planar aromatic ring of benzene, the four-membered silicon ring is subject to ring strain and puckering. Geometry optimization calculations consistently show that the this compound ring is not planar in its ground state. isc.irk.ru The two primary conformations studied are the puckered, butterfly-like structure with D₂d symmetry and the planar structure with D₄h symmetry.
Theoretical calculations have established that the puckered D₂d conformation is the true energy minimum on the potential energy surface. The planar D₄h structure is not a stable conformer but rather a transition state (a saddle point) for the interconversion between two puckered forms. researchgate.net At the Hartree-Fock level of theory, the puckered conformer is calculated to be more stable than the planar conformer by approximately 2.1 kcal/mol. researchgate.net This energy difference highlights the ring's preference to adopt a bent structure to relieve strain.
Detailed geometric parameters have been calculated for these conformers, providing precise information on bond lengths and angles that are difficult to resolve experimentally for the parent hydride.
| Parameter | D₂d Puckered Conformer (Minimum) | D₄h Planar Conformer (Saddle Point) |
|---|---|---|
| Si-Si Bond Length | ~2.37 Å | ~2.39 Å |
| Si-Si-Si Bond Angle | ~88.0° | 90.0° |
| Ring Puckering Angle | ~35° | 0° |
| Relative Energy | 0.0 kcal/mol | +2.1 kcal/mol researchgate.net |
Note: The values are representative figures from typical ab initio calculations. Actual values may vary slightly depending on the level of theory and basis set used.
Elucidation of Electronic Structures
Computational methods provide a deep understanding of the electronic nature of this compound. Natural Bond Orbital (NBO) analysis and studies of the molecule's frontier orbitals (HOMO and LUMO) reveal the characteristics of the Si-Si bonds. The bonding in this compound is less strained than in its carbon analogue, cyclobutane (B1203170). researchgate.net
Ab initio NMR shielding calculations have been performed on permethylated this compound to understand the high ²⁹Si chemical shift anisotropies observed experimentally in silicon rings. isc.irk.ru These studies concluded that the large anisotropy is primarily due to the distorted local geometry (i.e., the bond angles) around the silicon atoms in the strained ring, rather than unique electronic or bonding effects inherent to the cyclic system itself. isc.irk.ru
The HOMO-LUMO gap is a key parameter that relates to the molecule's electronic stability and reactivity. Calculations show that isoelectronic doping can alter the HOMO-LUMO gaps in related silaladderane structures, suggesting that the electronic properties of this compound can also be tuned through substitution. researchgate.net The electronic structure is also fundamental to its photochemical behavior, where absorption of UV light can promote an electron from a Si-Si σ bonding orbital to a σ* antibonding orbital, initiating photodissociation.
Computational Studies on Reactivity Pathways
Theoretical calculations have been instrumental in mapping out the potential reaction pathways for cyclotetrasilanes, particularly for processes like ring-opening polymerization (ROP). dtic.mil The ROP of substituted cyclotetrasilanes is a versatile method for producing linear polysilylenes. dtic.mil Computational studies can model the thermodynamics and kinetics of these reactions. For example, theoretical investigations into the stereochemistry of the ROP of methyl- and phenyl-substituted cyclotetrasilanes initiated by silyl (B83357) cuprates showed that the reaction proceeds with two inversions of configuration: one at the silicon atom in the ring that is attacked and another at the newly formed reactive center. dtic.mil This detailed mechanistic insight is crucial for designing polymers with specific tacticities (the stereochemical arrangement of monomer units).
Another area of interest is the molecule's response to light. Theoretical studies can model the photodissociation dynamics of cyclosilanes. nih.govbristoldynamics.com Upon UV irradiation, this compound is expected to undergo Si-Si bond cleavage. Computational models can predict the excited states involved (e.g., S₁ or T₁) and the subsequent fragmentation pathways, such as the expulsion of a silylene (:SiH₂) fragment or homolytic cleavage to form a diradical species, which can then rearrange or react further. nih.govunige.ch
Method Development in this compound Computational Chemistry
This compound and its carbon analogue, cyclobutane, have served as important test cases for the development and validation of computational chemistry methods. smu.edu The challenge of accurately calculating the small energy difference between the puckered and planar forms of four-membered rings makes them excellent benchmarks for assessing the performance of new theoretical models, particularly different DFT functionals and basis sets. smu.edu
For instance, studies on cyclobutane have shown that minimal basis sets are insufficient to describe the ring's puckering, while the inclusion of polarization functions in the basis set is essential for obtaining results that agree with experimental data. smu.edu This finding is directly transferable to this compound, guiding the choice of appropriate computational levels of theory for achieving chemical accuracy. Furthermore, computational investigations into the properties of cyclosilanes, such as NMR shieldings, help refine theoretical models by comparing calculated values with experimental measurements, leading to a better understanding of the relationship between molecular geometry and electronic properties. isc.irk.ru
Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of cyclotetrasilanes, offering unparalleled detail about the connectivity and electronic environment of the constituent atoms.
A combination of proton (¹H), carbon-13 (¹³C), silicon-29 (B1244352) (²⁹Si), and fluorine-19 (¹⁹F) NMR spectroscopy is instrumental in comprehensively defining the structure of cyclotetrasilane derivatives.
¹H NMR: Proton NMR provides information about the hydrogen atoms attached to the silicon backbone or its substituents. For instance, in monofunctional arylated cyclotetrasilanes, the ¹H NMR spectrum can show complex multiplets for aryl and methyl protons, confirming the presence of multiple isomers. datapdf.com
¹³C NMR: Carbon-13 NMR is crucial for characterizing the organic substituents on the this compound ring. In arylated derivatives, ¹³C NMR spectra can display numerous signals for the aromatic carbons, which can also indicate the presence of different isomeric forms. datapdf.com
²⁹Si NMR: As the core component of the this compound ring, silicon-29 NMR is particularly informative. The chemical shifts of the silicon atoms are highly sensitive to their local chemical environment, including the nature of the substituents and the ring geometry. magritek.com For example, in polymers containing cyclotetrasiloxane moieties, distinct ²⁹Si NMR signals are observed for different silicon environments, such as MeSi(O)₃ and Ph₂Si(O)₂ units. tandfonline.com The ²⁹Si NMR spectrum of octaphenylthis compound (B91708) shows two partially resolved resonances, indicating subtle differences in the silicon environments within the crystal structure. psu.edu Research on perarylated cyclotetrasilanes has utilized ²⁹Si NMR to selectively functionalize the ring. researchgate.net Furthermore, studies on the ring-opening polymerization (ROP) of cyclotetrasilanes use ²⁹Si NMR to analyze the microstructure of the resulting polysilylenes. dtic.mil
¹⁹F NMR: For cyclotetrasilanes functionalized with fluorine-containing groups, ¹⁹F NMR is a powerful tool for characterization. The triflation of perarylated cyclotetrasilanes, for example, can be monitored using ¹⁹F NMR to confirm the introduction of the triflate group. datapdf.comresearchgate.net
A summary of representative NMR data for this compound derivatives is presented in the table below.
| Compound/Derivative | Nucleus | Chemical Shift (δ/ppm) | Reference |
| Monofunctional arylated this compound isomer mixture | ¹H | 7.35 (m), 7.25 (m), 7.08, 6.94 (m), 2.32 (m) | datapdf.com |
| Monofunctional arylated this compound isomer mixture | ¹³C | 138.5, 137.6, 137.4, 135.6, 135.5, 135.3, 135.2, 135.1, 135.0, 130.8, 130.7, 129.8, 129.7, 129.1, 129.0, 128.9, 128.8, 128.7, 127.9, 127.8, 127.7, 127.6, 21.5, 21.4 | datapdf.com |
| Monofunctional arylated this compound | ²⁹Si | -22.09 | datapdf.com |
| Octaphenylcyclotetrasiloxane | ²⁹Si | -42.8 | acs.org |
| Polymers with HMPS rings | ²⁹Si | -64.40 to -63.05 (MeSi(O)₃), -47.08 to -44.00 (Ph₂Si(O)₂) | tandfonline.com |
| Octaphenylthis compound | ²⁹Si | -23.84, -24.36 | psu.edu |
The analysis of coupling constants between adjacent silicon atoms (¹J(Si-Si)) and across multiple bonds (e.g., ²J(C-Si), ³J(C-Si)) provides valuable information about the bonding and conformation of the this compound ring. For stereoisomers of 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylthis compound, the determination of ¹J(C-Si), ²J(C-Si), and ³J(C-Si) values was crucial for their unambiguous structural assignment. dtic.mil These coupling constants are sensitive to the dihedral angles between the coupled nuclei, which allows for the differentiation of stereoisomers. dtic.mil The flipping of the puckered this compound rings is often faster than the NMR timescale, leading to averaged chemical shifts and coupling constants. dtic.mil
Vibrational Spectroscopy (IR and Raman)
IR spectroscopy is particularly useful for identifying the presence of specific functional groups attached to the this compound ring. For instance, in octaethyl-cyclotetrasilane, the IR spectrum can show strong absorptions related to the substituents. vulcanchem.com The presence of Si-O-Si asymmetric stretching bands around 1080 cm⁻¹ is a characteristic feature of cyclotetrasiloxanes. vulcanchem.com
Both IR and Raman spectroscopy provide a fingerprint of the entire molecule, with specific peaks corresponding to the various stretching and bending vibrations of the chemical bonds. For octamethylcyclotetrasiloxane (B44751), the gas-phase IR spectrum has been well-documented and is available in databases like the NIST Chemistry WebBook. nist.govnist.gov The analysis of these vibrational modes can provide insights into the symmetry and conformation of the this compound ring.
A table of characteristic IR absorptions for cyclotetrasiloxane derivatives is provided below.
| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Octaethyl-cyclotetrasilane derivative | Si-O-Si | Asymmetric Stretching | 1080 | vulcanchem.com |
| Octamethylcyclotetrasiloxane | See NIST Database | nist.govnist.gov |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of this compound compounds. It can also provide structural information through the analysis of fragmentation patterns.
The 70 eV electron ionization (EI) mass spectra of tetrasilane isomers, including this compound (cyclo-Si₄H₈), have been reported. researchgate.net The fragmentation patterns observed in the mass spectra of different isomers can be similar, which can make differentiation challenging. researchgate.net For more complex this compound derivatives, such as those used in chemoenzymatic synthesis, matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry is employed to determine the mass of the resulting polymers. rsc.org Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the identification of cyclotetrasiloxane compounds in various samples. amazonaws.com
X-ray Diffraction Studies for Solid-State Structures
Detailed research findings from X-ray diffraction studies have revealed significant structural diversity among this compound derivatives. For instance, the reaction of phenyl-substituted cyclotetrasilanes can lead to the formation of complex polynuclear metal clusters, with the final molecular architecture being definitively determined through single-crystal X-ray diffraction analyses. rsc.org These studies have shown that the this compound ring can act as a ligand, coordinating to metal centers and influencing the resulting geometry. rsc.org
Furthermore, the versatility of the this compound framework is highlighted by the synthesis and characterization of various charged and neutral species. Representatives of anionic, neutral, and cationic N-heterocyclic cyclotetrasilanes have been isolated and their solid-state structures confirmed by X-ray diffraction. researchgate.net The introduction of different substituents, such as cycloalkyl groups, also significantly impacts the crystal packing and molecular structure, as evidenced by experimental crystal structure data available through crystallographic databases. osti.gov
The conformation of the four-membered silicon ring is a key feature determined by these studies. Depending on the substituents attached to the silicon atoms, the ring can adopt various puckered or planar conformations. These structural details are crucial for understanding the reactivity and physical properties of these compounds. For example, the solid-state structure of a heptanuclear palladium cluster formed from a phenyl-substituted this compound revealed a planar arrangement of six palladium atoms, a structure elucidated by single-crystal X-ray diffraction. rsc.org
| Compound/Derivative | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Phenyl-substituted this compound-Palladium Cluster | Not specified in abstract | Not specified in abstract | Heptanuclear palladium cluster with a planar arrangement of six palladium atoms. | rsc.org |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | Not specified in abstract | Not specified in abstract | Proof of molecular structure for a 5-arylimino-1,3,4-thiadiazole regioisomer. | mdpi.com |
| 3-4′-Bipyrazole Derivative 2 | Triclinic | P-1 | Two molecules per asymmetric unit with multiple ring systems exhibiting twists from the mean plane. | mdpi.com |
Surface Analytical Techniques (e.g., XPS)
Surface analytical techniques are indispensable for characterizing the elemental composition and chemical states of the outermost layers of a material. nih.govnih.gov X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a particularly powerful surface-sensitive technique used for this purpose. nih.govacs.org XPS operates by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, which provides a characteristic spectrum of the elements present on the surface (typically within the top 1-10 nm). nih.gov
In the context of cyclotetrasilanes and related silicon compounds, XPS is crucial for several reasons:
Elemental Composition: It can verify the presence of silicon and other constituent elements on a surface, confirming the deposition or grafting of this compound-based films.
Chemical State Analysis: XPS can distinguish between different oxidation states of silicon. For instance, it can differentiate between elemental silicon (Si-Si bonds in the this compound ring), silicon hydrides (Si-H), and silicon oxides (Si-O), which may form due to surface contamination or reaction. nih.govrsc.org High-resolution scans of the Si 2p region are particularly informative for this purpose. nih.govnih.gov
Surface Modification and Functionalization: When cyclotetrasilanes are used to modify surfaces, XPS can confirm the successful attachment and determine the nature of the chemical bonding between the this compound and the substrate. For example, studies on the grafting of molecules onto silicon hydride surfaces have used XPS to identify the formation of Si-N or Si-S linkages. nih.gov
Characterization of Nanostructures: For silicon nanostructures, which can be synthesized from cyclic silane (B1218182) precursors like cyclohexasilane, XPS is used to analyze their surface chemistry. rsc.org For instance, XPS analysis of silicon quantum dots can confirm their elemental silicon core and characterize the passivating organic layers on their surface. rsc.org
Ring Strain and Molecular Stability in Cyclotetrasilane Systems
Comparative Analysis of Ring Strain with Cycloalkane Analogues
Theoretical studies reveal a stark contrast in the ring strain energy between cyclotetrasilane and its analogous cycloalkane, cyclobutane (B1203170). While cyclobutane is characterized by significant ring strain, estimated to be around 26.3 kcal/mol, this compound is considered to be virtually strain-free. acs.org This anomaly highlights fundamental differences in the bonding characteristics of silicon and carbon within a cyclic framework. The strain in small cycloalkane rings like cyclopropane (B1198618) and cyclobutane arises from the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°, leading to what is known as angle strain. acs.org In cyclobutane, the C-C-C bond angles are compressed to approximately 88°, resulting in considerable instability. acs.org
In contrast, the silicon atoms in this compound can accommodate smaller bond angles with a much lower energy penalty. This is attributed to the larger atomic radius of silicon and the longer Si-Si bond lengths (approximately 2.35 Å) compared to C-C bonds (approximately 1.54 Å). These longer bonds provide greater flexibility, allowing the ring to adopt a more relaxed conformation that minimizes angle and torsional strains.
Factors Influencing Ring Strain in Cyclotetrasilanes
Several key factors contribute to the remarkably low ring strain observed in this compound:
Bond Length and Flexibility: The most significant factor is the longer Si-Si single bond compared to the C-C bond. This increased bond length allows for a greater degree of flexibility within the four-membered ring, enabling the Si-Si-Si bond angles to deviate from the ideal tetrahedral angle without inducing significant strain.
Electropositivity of Silicon: Silicon is more electropositive than carbon. This property influences the nature of the Si-Si bonds, which have more p-character than the sp³-hybridized bonds typically found in alkanes. This altered hybridization allows for more acute bond angles to be adopted with less energetic penalty.
d-Orbital Participation: Although a subject of ongoing discussion, the potential involvement of silicon's d-orbitals in bonding may also contribute to the stabilization of the puckered ring structure of this compound, further reducing strain.
Theoretical Quantifications of Ring Strain Energy
The quantification of ring strain energy is typically achieved through computational chemistry methods, such as ab initio calculations. These calculations determine the total energy of the molecule and compare it to a strain-free reference compound. For cycloalkanes, this is often done by analyzing the heat of combustion per methylene (B1212753) (CH₂) group. acs.org
| Compound | Ring Size | Calculated Ring Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane (B81311) | 6 | 0 |
| Cyclotetrasiloxane ((H₂SiO)₄) | 4 (8-membered ring) | ~0 |
| This compound (Si₄H₈) | 4 | Very Low / Nearly Strain-Free (estimated) |
Correlation of Ring Strain with Reactivity and Polymerization Propensity
In organic chemistry, high ring strain is a significant driving force for ring-opening reactions, including ring-opening polymerization (ROP). The release of strain energy provides a thermodynamic incentive for the cyclic monomer to convert into a linear polymer. For example, the high ring strain of cyclopropane and cyclobutane makes them susceptible to ring-opening under various conditions.
Conversely, the low ring strain of this compound implies a reduced thermodynamic driving force for ring-opening polymerization. While the ROP of strained cyclotrisilanes is a known route to polysilanes, the polymerization of the less strained cyclotetrasilanes is less favorable. The energy difference between the cyclic monomer and the corresponding linear polymer is much smaller for this compound compared to its more strained counterparts.
Despite the low thermodynamic driving force, the ring-opening polymerization of substituted cyclotetrasilanes can be achieved under specific catalytic conditions. However, the reactivity is generally lower than that of more strained cyclic silanes. This lower propensity for polymerization due to minimal ring strain makes this compound a relatively stable cyclic silane (B1218182), contrasting sharply with the reactivity of its highly strained carbon analog, cyclobutane.
Advanced Materials Applications and Precursor Roles
Precursors for Silicon-Based Polymers and Copolymers
Cyclotetrasilanes serve as key monomers for producing high-molecular-weight silicon-based polymers through ring-opening polymerization (ROP), a method that offers significant control over the polymer's final properties.
Polysilylenes, or polysilanes, are polymers with a backbone consisting entirely of silicon atoms. They are noted for their unique electronic and optical properties stemming from σ-bond delocalization along the Si-Si chain. umich.edu A versatile route to creating well-defined, high-molecular-weight polysilylenes is the anionic ring-opening polymerization of strained cyclotetrasilanes. capes.gov.brcmu.edursc.org
The process typically begins with the synthesis of a strained cyclotetrasilane monomer, such as 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylthis compound. capes.gov.br This monomer can be prepared from octaphenylthis compound (B91708) by substituting some of the phenyl groups with smaller methyl groups, which increases the strain in the four-membered ring and makes it susceptible to polymerization. capes.gov.br
Anionic initiators, such as butyllithium (B86547) or silylpotassium compounds, are used to trigger the polymerization. capes.gov.br The choice of initiator and solvent conditions is critical; for instance, silyl-lithium species may require a crown ether to create a more reactive "loose ion pair" that can effectively open subsequent silicon rings. umich.edu The anionic ROP of a mixture of stereoisomers of 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylthis compound can yield poly(methylphenylsilylene) with molecular weights reaching up to 100,000 g/mol . capes.gov.br In addition to classic anionic initiators, newer catalyst systems based on transition metals like copper, palladium, and platinum have been developed to provide superior control over the polymer's microstructure. capes.gov.br
Table 1: Initiator Systems for Ring-Opening Polymerization (ROP) of Cyclotetrasilanes
| Initiator/Catalyst System | Monomer Example | Resulting Polymer | Key Advantages |
|---|---|---|---|
| Butyllithium / Cryptands | 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylthis compound | Poly(methylphenylsilylene) | Produces high molecular weight polymers. capes.gov.br |
| Silylpotassium | 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylthis compound | Poly(methylphenylsilylene) | Effective for initiating ROP. capes.gov.br |
The "living" nature of certain polymerization techniques allows for the creation of complex block copolymers, where distinct polymer chains are covalently bonded together. numberanalytics.com Cyclotetrasilanes are instrumental in forming polysilylene blocks that can be integrated with other organic polymers like polystyrene or polyisoprene. umich.edu
The synthesis can be achieved by first using an initiator to polymerize an organic monomer (like styrene) and then adding the this compound monomer to grow a second, distinct block from the end of the first. umich.edu This sequential monomer addition under living anionic polymerization conditions allows for the creation of well-defined diblock or triblock copolymers. oclc.org The resulting materials, such as polystyrene-b-poly(methylphenylsilylene), combine the properties of both constituent blocks. The polysilylene segment provides unique optical and electronic characteristics, while the organic block dictates mechanical properties. However, the ring-opening polymerization of the this compound can be non-living in nature, which may lead to a broader polydispersity in the final block copolymer. umich.edu
Applications in Electronic Materials Fabrication
Cyclic silicon compounds, particularly cyclotetrasiloxanes, are valuable precursors for fabricating thin films used in microelectronics. Their volatility and reactivity are advantageous for deposition processes.
Silicon dioxide (SiO₂) is a fundamental material in the semiconductor industry, used for insulation and as a dielectric layer. snu.ac.kr While early methods used silane (B1218182) (SiH₄) for CVD, various cyclotetrasiloxane compounds have emerged as effective precursors for depositing SiO₂ films. google.com Techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD) are employed, where energy from a plasma is used to decompose the precursor molecules at lower temperatures than traditional CVD. researchgate.netupenn.edu
Octamethylcyclotetrasiloxane (B44751) (D4) is a widely used precursor for producing silicone polymers and can be used in the synthesis of SiO₂ films. atamanchemicals.com Another example is the use of 1,3,5,7-tetramethyl-1,3,5,7-tetravinyl cyclotetrasiloxane (TTCS) as a polymeric precursor to form silicon oxycarbide (SiOC) ceramic materials, which are closely related to SiO₂. acs.org Atomic Layer Deposition (ALD) is another advanced technique that uses precursors to grow highly conformal and ultrathin SiO₂ films, crucial for modern scaled-down semiconductor devices. snu.ac.krresearchgate.net
In microelectronics, there is a continuous demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption in integrated circuits. researchgate.net Cyclotetrasiloxane-based precursors are well-suited for creating such films. Their higher volatility compared to some linear siloxanes is an advantage in deposition processes. google.com
For instance, films grown from tetravinyltetramethylcyclotetrasiloxane (V4D4) using initiated Chemical Vapor Deposition (iCVD) can be thermally cured to produce materials with ultralow dielectric constants. researchgate.net The iCVD method preserves the precursor's ring structure, which upon annealing can form silsesquioxane cages, creating intrinsic porosity that lowers the dielectric constant. researchgate.net Similarly, functionalized cyclotetrasiloxanes like D4-tetra(ethyl(triethoxysilane)) are of high interest for designing microporous dielectric films with both a low dielectric constant and strong mechanical properties. specificpolymers.com
Table 2: Dielectric Properties of Films from Cyclotetrasiloxane Precursors
| Precursor | Deposition Method | Post-treatment | Resulting Structure | Dielectric Constant (k) |
|---|---|---|---|---|
| Tetravinyltetramethylcyclotetrasiloxane (V4D4) | iCVD | Thermal Curing in Air | Silsesquioxane Cages | ~2.2 researchgate.net |
| D4-tetra(ethyl(triethoxysilane)) | Sol-Gel | - | Microporous Network | Low specificpolymers.com |
| Polypropylene (for comparison) | - | - | - | 2.2 vishay.com |
Building Blocks for Hybrid Materials and Supramolecular Assemblies
The defined structure of cyclotetrasiloxanes makes them excellent building blocks for creating more complex materials, including organic-inorganic hybrids and self-assembling supramolecular structures. Cyclic silanol (B1196071) derivatives, which can be formed from cyclotetrasiloxanes, are considered efficient precursors for versatile, well-defined building blocks for hybrid materials. researchgate.net
A notable area of research involves attaching functional groups to a cyclotetrasiloxane core to direct its assembly into larger, ordered structures. For example, researchers have functionalized cyclotetrasiloxane with alkynylplatinum(II) terpyridine complexes. chinesechemsoc.orghku.hk These hybrid molecules were found to self-assemble into different nanostructures depending on the solvent environment. In aqueous media, they form twisted fibrils, while in nonpolar solvents, they organize into nanoplates. chinesechemsoc.org This assembly is driven by a delicate balance of intermolecular forces, including platinum-platinum interactions and hydrophobic effects, demonstrating how the cyclotetrasiloxane core can be used to engineer complex supramolecular architectures. chinesechemsoc.orghku.hk
Functionalization for Specialized Coatings and Surfaces
The functionalization of the cyclotetrasiloxane ring with specific chemical groups allows for the creation of advanced coatings and surface treatments with specialized properties, such as extreme water repellency and enhanced adhesion.
Cyclotetrasiloxane derivatives are key components in the development of superhydrophobic surfaces. A novel hybrid superhydrophobic modifier was synthesized via a thiol-ene click reaction using 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (Vi-D4), perfluorohexylethanethiol (PFOT), and mercaptopropyltrimethoxysilane (MPTMS). cjps.org This modifier was then applied to cotton fabric using a sol-gel process, resulting in a superhydrophobic surface with excellent self-cleaning and anti-fouling properties. cjps.org The treated fabric exhibited remarkable oil/water separation efficiency, reaching up to 99.99%. cjps.org
Similarly, superhydrophobic wood surfaces have been created by dipping wood into a modifier solution containing tetramethyl tetravinyl cyclotetrasiloxane (V4), among other components, followed by heating. mdpi.com The creation of these surfaces relies on two principles: creating a hierarchical surface roughness and modifying the surface with low-surface-energy materials. mdpi.comnih.gov The sol-gel method is particularly effective for this, as it generates nanoscale rough structures on the substrate. nih.gov
| Substrate | Cyclotetrasiloxane Modifier | Preparation Method | Resulting Property |
| Cotton Fabric | F-D4 (from Vi-D4, PFOT, MPTMS) | Thiol-ene click reaction followed by sol-gel dip-coating. cjps.org | Superhydrophobic, self-cleaning, oil/water separation efficiency up to 99.99%. cjps.org |
| Wood | Tetramethyl tetravinyl cyclotetrasiloxane (V4) | Dip-coating in modifier solution and heating. mdpi.com | Superhydrophobic surface. mdpi.com |
| Glass | Silica (B1680970) nanoparticles functionalized with fluoro-silanes | Spin coating. researchgate.net | Superhydrophobic with a water contact angle of 165 ± 5°. researchgate.net |
Organofunctional silanes, including those based on a cyclotetrasiloxane core, act as crucial adhesion promoters or coupling agents in composite materials. rsc.orgonlytrainings.com They are particularly vital in bridging the interface between inorganic fillers (like silica) and organic polymer matrices. rsc.orgonlytrainings.com The hydrophilic nature of fillers such as silica can lead to agglomeration and poor compatibility with hydrophobic polymers; silane coupling agents overcome this by forming covalent bonds with both the filler and the polymer. rsc.orgonlytrainings.com
For instance, 1,3,5,7-tetramethyl 1,3,5,7-tetravinyl cyclotetrasiloxane (TTCS) has been used as a precursor to create a silicon oxycarbide (SiOC) ceramic shell on carbon nanotube (CNT) cores. acs.org This shell/core composite, when used as a Li-ion battery anode, demonstrated stable performance and a high specific capacity of 686.3 mA h g⁻¹. acs.org In another application, a cyclotetrasiloxane-based adhesion promoter for addition silicone rubber was prepared through hydrosilylation, which significantly improved adhesion without compromising the rubber's mechanical properties or light transmittance. google.com These agents work by creating a robust, moisture-resistant interface between dissimilar materials, enhancing the durability and useful life of the composite system. onlytrainings.comcfsilicones.com
| Composite System | Cyclotetrasiloxane Derivative | Function | Outcome |
| SiOC–CNT | 1,3,5,7-tetramethyl 1,3,5,7-tetravinyl cyclotetrasiloxane (TTCS) | Precursor for SiOC ceramic shell | Stable Li-ion battery anode with high specific capacity (686.3 mA h g⁻¹). acs.org |
| Addition Silicone Rubber | Acrylate, tetramethyl cyclotetrasiloxane, tetramethyl disiloxane, and allyl glycidyl (B131873) ether reaction product | Adhesion Promoter | Improved adhesion without affecting mechanical properties or transparency. google.com |
| Styrene-Butadiene Rubber | Cyclotetrasiloxane with propyltrimethoxysilyl moiety | Coupling Agent | Enhances compatibility between silica filler and rubber matrix. rsc.org |
| Self-healing Polymers | α,ω-dichloride-terminated multi-vinyl branched siloxane (from D4Vi) | Monomer for self-healing system | Resulting silicone showed potential for self-healing through hydrosilation. researchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Cyclotetrasilane Monomers with Enhanced Functionality
A primary focus of future research lies in the rational design and synthesis of new this compound monomers with tailored functionalities. This involves moving beyond simple alkyl and aryl substituents to incorporate a diverse range of functional groups onto the this compound ring. The goal is to create monomers that can impart specific chemical, electronic, or biological properties to the resulting polymers or materials.
Researchers are exploring the introduction of moieties such as:
Epoxy groups: These can be used to create cross-linked networks with enhanced thermal stability and adhesion, making them suitable for applications like electronic packaging and advanced coatings. researchgate.net
Acrylate and Methacrylate groups: The incorporation of these polymerizable groups allows for the creation of novel copolymers with unique properties for applications like dental adhesives and fouling-release coatings. nih.govpocketdentistry.comnih.gov
Fluorescent moieties: Attaching chromophores, such as pyrenyl groups, to the cyclotetrasiloxane core can lead to materials with interesting photophysical properties for potential use in sensors and optoelectronics. acs.org
Biocompatible groups: Functionalization with biocompatible moieties could open doors for the use of this compound-based materials in biomedical applications. pocketdentistry.com
The synthesis of these functionalized monomers often requires multi-step synthetic routes, including techniques like hydrosilylation. researchgate.net The ability to precisely control the number and position of these functional groups on the this compound ring is a key challenge and an active area of investigation.
Innovations in Controlled Polymerization Techniques
Significant advancements are anticipated in the methods used to polymerize cyclotetrasilanes. While ring-opening polymerization (ROP) is a well-established technique, researchers are continuously seeking greater control over the polymerization process to produce well-defined polysilanes with predictable molecular weights, narrow polydispersity indices, and controlled tacticity. cmu.edudtic.mil
Key areas of innovation include:
Anionic ROP: This method has been instrumental in the synthesis of block copolymers by initiating the polymerization of cyclotetrasilanes with living anionic polymers like polystyrene and polyisoprene. umich.edu Future work will likely focus on expanding the range of monomers and initiators to create a wider variety of block copolymers.
Transition Metal Catalysis: The use of transition metal catalysts, such as those based on copper, palladium, and platinum, offers a promising avenue for achieving better control over the microstructure of the resulting polysilanes compared to traditional anionic initiators. capes.gov.br Further exploration of different catalyst systems is expected to yield even more precise control over the polymerization process.
Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful technique for controlled radical polymerization and has been successfully applied to a wide range of vinyl monomers. cmu.edu Adapting this technique for the polymerization of functionalized cyclotetrasilanes or for the synthesis of block copolymers containing polysilane segments is a significant area of future research. researchgate.net
These advancements in polymerization techniques will be crucial for creating polysilanes with tailored architectures, such as block, graft, and star polymers, which can exhibit unique self-assembly behaviors and material properties. umich.edu
Expansion of Advanced Spectroscopic and Computational Methodologies
The characterization of cyclotetrasilanes and the polysilanes derived from them relies heavily on a suite of advanced analytical techniques. Future research will see the increasing application and refinement of these methods to gain deeper insights into the structure, dynamics, and properties of these silicon-based materials.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR will continue to be indispensable for structural elucidation of both monomers and polymers. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and monitoring the progress of polymerization and modification reactions. mdpi.com
UV-Vis Spectroscopy: This technique is particularly useful for studying the electronic properties of polysilanes, as the delocalization of σ-electrons in the silicon backbone gives rise to characteristic absorption bands. acs.org
Hyphenated Techniques: The combination of separation techniques with spectroscopic detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be crucial for analyzing complex reaction mixtures and polymer structures. numberanalytics.com
Computational Methodologies:
Density Functional Theory (DFT) Calculations: DFT is becoming an increasingly important tool for predicting the structures, stabilities, and spectroscopic properties of cyclotetrasilanes and their derivatives. acs.org These calculations can guide synthetic efforts and help in the interpretation of experimental data.
Molecular Modeling: Computational simulations can provide valuable insights into the conformational dynamics of cyclotetrasilanes and the morphology of polysilane-based materials.
The synergy between advanced spectroscopic analysis and computational modeling will be essential for a comprehensive understanding of structure-property relationships in this class of compounds. arxiv.org
Exploration of New Applications in Emerging Technologies
The unique properties of cyclotetrasilanes and their polymeric derivatives make them attractive candidates for a range of emerging technologies. Future research will focus on translating the fundamental knowledge of these materials into practical applications.
Potential areas of application include:
Microelectronics: Polysilanes derived from cyclotetrasilanes have potential as photoresists and precursors to silicon carbide ceramics. cmu.edu
Optoelectronics: The unique electronic properties of polysilanes make them interesting for applications in light-emitting diodes (LEDs) and other optoelectronic devices. mdpi.com
Energy Storage: The development of novel materials for supercapacitors is an active area of research, and the unique properties of silicon-based materials could be advantageous. mdpi.com
Biomaterials: Functionalized cyclotetrasiloxanes are being explored for use in dental adhesives and drug delivery systems due to their biocompatibility and low toxicity. pocketdentistry.com
Smart Materials: The ability to incorporate responsive functional groups onto the this compound framework opens up possibilities for creating "smart" materials that can respond to external stimuli.
Sustainable Technologies: Engineered microbes capable of converting emissions into valuable products represent an emerging field where novel materials could play a role. weforum.org
As our understanding of this compound chemistry deepens and our ability to control their structure and properties improves, it is anticipated that these compounds will find applications in a growing number of innovative and impactful technologies. researchgate.netslideshare.netcarnegiecouncil.org
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for synthesizing cyclotetrasilane with high purity, and how can reaction conditions be optimized?
- Methodological Answer : this compound synthesis typically involves reductive coupling of dichlorosilanes. Key parameters include solvent choice (e.g., toluene or THF), temperature control (50–80°C), and stoichiometric ratios of reducing agents (e.g., sodium/potassium alloys). Purity optimization requires post-synthesis purification via fractional distillation or recrystallization, followed by characterization using (to confirm Si–Si bonding) and elemental analysis. Contamination risks (e.g., oxygen or moisture) must be mitigated through Schlenk-line techniques .
Q. How can spectroscopic techniques (NMR, Raman) distinguish this compound from linear oligosilanes?
- Methodological Answer : is critical for structural differentiation: this compound exhibits a single resonance (δ ~0–10 ppm for Si–Si bonds), while linear oligosilanes show multiple peaks due to terminal/internal silicon environments. Raman spectroscopy further identifies ring strain via characteristic vibrational modes (e.g., 350–400 cm for Si–Si stretching). Comparative analysis with reference spectra from crystallographically resolved structures (e.g., using SHELXL ) enhances accuracy .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can refinement software address them?
- Methodological Answer : this compound’s small ring size (8-membered Si ring) introduces torsional strain, complicating single-crystal XRD analysis. SHELXL is preferred for refining disordered structures due to its robust handling of twinning and high-resolution data. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Supporting computational modeling (e.g., DFT-geometry optimization) validates bond lengths/angles .
Advanced Research Questions
Q. How do electronic properties of this compound (e.g., HOMO-LUMO gaps) compare to linear silanes, and what computational methods validate these differences?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G**) calculates HOMO-LUMO gaps. This compound’s conjugated σ-framework reduces the gap (~4.5 eV) compared to linear analogs (~5.5 eV). Experimental validation via UV-Vis spectroscopy (e.g., absorbance at ~280 nm) and cyclic voltammetry (oxidation potentials) is critical. Discrepancies between computational and experimental results may arise from solvent effects or basis set limitations .
Q. What mechanisms explain this compound’s thermal decomposition pathways, and how can kinetic studies resolve conflicting literature reports?
- Methodological Answer : Conflicting decomposition temperatures (e.g., 150°C vs. 200°C) may stem from varying experimental setups (e.g., dynamic vs. isothermal thermogravimetric analysis). Use Kissinger-Akahira-Sunose isoconversional method to model activation energies. In situ FTIR or mass spectrometry identifies intermediates (e.g., disilenes or silylenes). Replicate studies under inert vs. oxidative atmospheres to isolate degradation mechanisms .
Q. How can this compound’s reactivity with transition-metal catalysts be systematically explored for silicon-based polymer synthesis?
- Methodological Answer : Screen catalysts (e.g., Pt, Rh) under controlled conditions (solvent: hexane; temperature: 25–60°C). Monitor ring-opening polymerization via kinetics. Gel permeation chromatography (GPC) determines molecular weight distributions. Contrast with linear silane polymerization to assess ring-strain contributions. Computational studies (MD simulations) model chain-growth dynamics .
Addressing Data Contradictions
Q. How should researchers reconcile discrepancies in reported this compound stability under ambient conditions?
- Methodological Answer : Stability variations often arise from trace impurities (e.g., catalytic metals or moisture). Implement rigorous purification (e.g., sublimation under vacuum) and characterize samples via XPS to detect surface oxidation. Accelerated aging studies (e.g., 70°C/75% RH) quantify degradation rates. Compare results across labs using standardized protocols (e.g., ASTM guidelines) .
Q. What strategies validate this compound’s purported semiconductor properties amid inconsistent conductivity measurements?
- Methodological Answer : Four-point probe measurements on thin films (spin-coated vs. CVD-deposited) control for thickness variations. Account for doping effects by testing under inert (N) vs. ambient conditions. Pair with DFT band-structure calculations to correlate measured conductivities (~10 S/cm) with theoretical predictions. Discrepancies may indicate amorphous vs. crystalline phase differences .
Methodological Frameworks
- Systematic Reviews : Use SciFinder to compile literature on this compound applications, filtering by publication type (e.g., peer-reviewed journals) and citation impact. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps (e.g., mechanistic studies vs. synthetic routes).
- Data Interpretation : Address outliers via sensitivity analysis (e.g., Monte Carlo simulations) and transparent reporting of error margins in crystallographic/spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
